

A Spectroscopic Showdown: Unmasking 2,4,6-Tri-tert-butylphenol and Its Isomers

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Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylphenol

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For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. In this guide, we provide a detailed spectroscopic comparison of **2,4,6-Tri-tert-butylphenol** and its isomers, offering a clear, data-driven analysis to aid in their differentiation and characterization.

The strategic placement of bulky tert-butyl groups on a phenol ring dramatically influences its chemical and physical properties. This is particularly evident when comparing **2,4,6-Tri-tert-butylphenol** with its various isomers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each molecule, allowing for their unambiguous identification.

At a Glance: Key Spectroscopic Data

To facilitate a direct comparison, the following tables summarize the key spectroscopic data for **2,4,6-Tri-tert-butylphenol** and two of its common di-tert-butylphenol isomers. Data for other tri-tert-butylphenol isomers, such as 2,4,5- and 3,4,5-substituted variants, is less commonly reported in spectral databases.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) and Multiplicity	Assignment
2,4,6-Tri-tert-butylphenol	7.21 (s, 2H)	Aromatic H
	5.02 (s, 1H)	
	1.45 (s, 18H)	
	1.30 (s, 9H)	
2,4-Di-tert-butylphenol	7.29 (d, 1H)	Aromatic H
	7.05 (dd, 1H)	
	6.78 (d, 1H)	
	4.75 (s, 1H)	
3,5-Di-tert-butylphenol[1]	1.43 (s, 9H)	Aromatic H
	1.29 (s, 9H)	
	7.00 (t, 1H)	
	6.68 (d, 2H)	
	4.52 (br s, 1H)	Phenolic OH
	1.30 (s, 18H)	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ)	Assignment
2,4,6-Tri-tert-butylphenol[2]	151.34	C-OH
141.39	C-ortho	
134.94	C-para	
121.82	C-meta	
34.54	C (ortho-tert-butyl)	
31.72	CH ₃ (ortho-tert-butyl)	
30.43	CH ₃ (para-tert-butyl)	
2,4-Di-tert-butylphenol	151.7	C-OH
140.7	C-para	
135.5	C-ortho	
123.6	Aromatic CH	
123.1	Aromatic CH	
110.1	Aromatic CH	
34.6	C (ortho-tert-butyl)	
34.1	C (para-tert-butyl)	
31.7	CH ₃ (para-tert-butyl)	
29.6	CH ₃ (ortho-tert-butyl)	
3,5-Di-tert-butylphenol[1]	154.8	C-OH
152.7	C-meta	
115.2	Aromatic CH	
110.0	Aromatic CH	
34.9	C (meta-tert-butyl)	
31.5	CH ₃ (meta-tert-butyl)	

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)
2,4,6-Tri-tert-butylphenol	~3640 (sharp, non-H-bonded)	~3050	2960-2870	~1600, ~1480
2,4-Di-tert-butylphenol	~3650 (sharp), ~3500 (broad)	~3060	2960-2870	~1600, ~1485
3,5-Di-tert-butylphenol[3]	~3630 (sharp), ~3400 (broad)	~3070	2960-2860	~1590, ~1470

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4,6-Tri-tert-butylphenol[2]	262	247 (M-15), 205, 57
2,4-Di-tert-butylphenol	206	191 (M-15), 175, 163, 57
3,5-Di-tert-butylphenol[3]	206	191 (M-15), 149, 57

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the phenol derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- ¹H NMR Parameters:

- Pulse sequence: Standard single-pulse.
- Spectral width: -2 to 13 ppm.
- Number of scans: 16-64.
- Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- FTIR Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

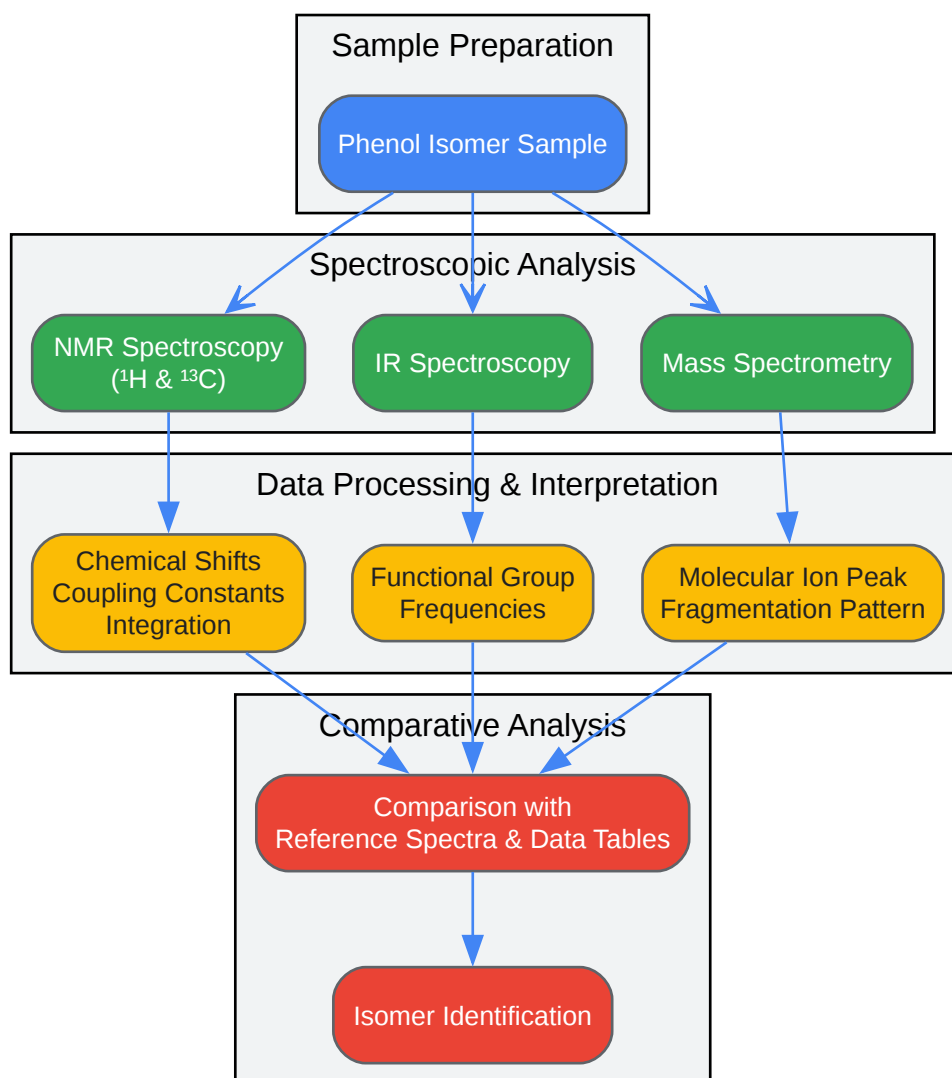
- Number of scans: 16-32.
- Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Injection: Split or splitless injection of 1 μL of the sample solution.
 - Temperature Program: An initial temperature of 50-100°C, ramped up to 250-300°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Visualizing the Comparison Workflow

The logical flow of a spectroscopic comparison is crucial for systematic analysis. The following diagram illustrates this workflow.



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Spectroscopic comparison workflow for phenol isomers.

This guide provides a foundational framework for the spectroscopic comparison of **2,4,6-Tri-tert-butylphenol** and its isomers. By utilizing the provided data tables and experimental protocols, researchers can confidently identify and differentiate these closely related compounds, ensuring the accuracy and integrity of their scientific endeavors.

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